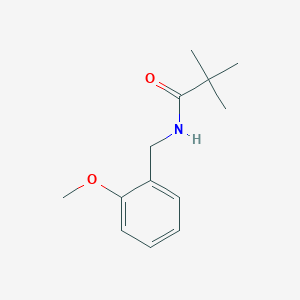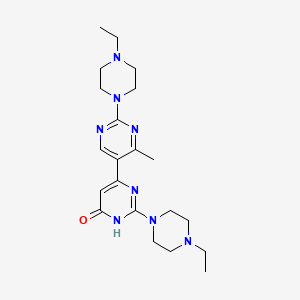
trisodium 2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triolate, also known as Na3Si3O3(OH)3, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a silicate that contains three silicon atoms, three oxygen atoms, and three hydroxyl groups. In
Scientific Research Applications
Trisodium 2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triolate has been studied for its potential applications in various scientific fields, including catalysis, sensing, and biomedicine. In catalysis, this compound has been shown to exhibit excellent catalytic activity for the oxidation of organic compounds. In sensing, it has been used as a fluorescent probe for the detection of metal ions. In biomedicine, this compound has been studied for its potential use as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of trisodium 2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triolate is still not fully understood. However, it is believed that this compound exerts its effects by inducing oxidative stress and DNA damage in cells. This leads to the activation of apoptotic pathways, which ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
Trisodium 2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triolate has several advantages for lab experiments, including its solubility in water and its ability to be easily synthesized. However, its low stability and reactivity with water may limit its use in certain experiments.
Future Directions
There are several future directions for further research on trisodium 2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triolate. One area of interest is the development of new synthetic methods that can improve the stability and reactivity of this compound. Another area of interest is the exploration of its potential applications in biomedicine, such as its use as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cells.
Synthesis Methods
Trisodium 2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triolate can be synthesized by reacting sodium hydroxide (NaOH) with tetraethyl orthosilicate (TEOS) in the presence of phenol and water. The reaction proceeds through a sol-gel process, which involves the hydrolysis and condensation of TEOS in the presence of NaOH and phenol. The resulting product is a white powder that is soluble in water.
Properties
IUPAC Name |
trisodium;2,4,6-trioxido-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O6Si3.3Na/c19-25(16-10-4-1-5-11-16)22-26(20,17-12-6-2-7-13-17)24-27(21,23-25)18-14-8-3-9-15-18;;;/h1-15H;;;/q-3;3*+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUPICJLJTVTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O2)(C3=CC=CC=C3)[O-])(C4=CC=CC=C4)[O-])[O-].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Na3O6Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-{1-[(6-methyl-2-pyridinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B6053558.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6053561.png)
![2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6053580.png)


![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6053599.png)
![ethyl 4-[3-(4-bromophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B6053609.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]azepane](/img/structure/B6053610.png)

![4-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6053632.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6053643.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6053644.png)
![2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6053645.png)
![diethyl 4-[2-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6053649.png)
